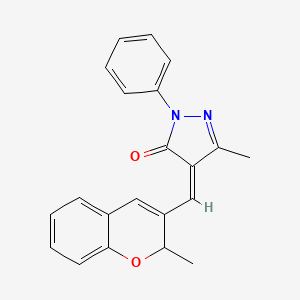
(Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one, a compound with the CAS number 867136-62-7, belongs to a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
The molecular formula of the compound is C21H18N2O2 with a molecular weight of 330.4 g/mol. Its structure features a pyrazole ring fused with a chromene moiety, which is known for contributing to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Studies : A series of compounds structurally related to this compound were evaluated against both Gram-positive and Gram-negative bacteria. Compounds 4d, 4h, and 4i displayed significant antibacterial activity compared to ciprofloxacin, a standard antibiotic .
| Compound | Activity Type | Bacterial Strains Tested | Result |
|---|---|---|---|
| 4d | Antibacterial | Gram-positive | Significant |
| 4h | Antibacterial | Gram-negative | Significant |
| 4i | Antibacterial | Both | Significant |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown efficacy against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of several cancer types, including lung, breast, and liver cancers. Specifically, derivatives have demonstrated inhibitory effects on targets such as topoisomerase II and EGFR .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 10 | |
| Breast Cancer | MDA-MB-231 | 15 | |
| Liver Cancer | HepG2 | 12 |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated:
- Radical Scavenging Ability : In vitro assays indicated that the compound exhibited higher radical scavenging activity compared to standard antioxidants like Trolox. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Coumarin Derivatives : A study synthesized various coumarin derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that certain derivatives showed enhanced biological activity compared to traditional agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression. The findings support its potential as a lead compound for further development .
Propiedades
IUPAC Name |
(4Z)-5-methyl-4-[(2-methyl-2H-chromen-3-yl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-19(21(24)23(22-14)18-9-4-3-5-10-18)13-17-12-16-8-6-7-11-20(16)25-15(17)2/h3-13,15H,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFTWODSVKPGO-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














